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Compound of Interest

Compound Name: Ertapenem (disodium)

Cat. No.: B12395692 Get Quote

Executive Summary: Strategic Positioning
This guide provides a technical comparison of Ertapenem (a Group 1 carbapenem) and

Meropenem (a Group 2 carbapenem). For drug development professionals and researchers,

the distinction is not merely spectral but kinetic.

Meropenem is the "workhorse" for critical care and nosocomial infections, offering broad

coverage including non-fermenters (Pseudomonas, Acinetobacter) and high stability against

hydrolysis by most serine

-lactamases.

Ertapenem is engineered for "convenience and community," featuring a high protein-binding

profile that enables once-daily dosing. Its spectrum is deliberately truncated (lacking activity

against Pseudomonas and Acinetobacter) to preserve Group 2 carbapenems for high-risk

scenarios.

Chemical & Pharmacodynamic Profile
Understanding the physicochemical properties is a prerequisite for designing valid in vitro

experiments.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12395692?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Ertapenem Meropenem
Experimental

Implication

Class Group 1 Carbapenem Group 2 Carbapenem
Defines spectrum

limits.

Protein Binding High (~85–95%) Low (~2%)

In vitro MICs in

standard broth (low

protein) reflect "free

drug." When modeling

in vivo efficacy,

Ertapenem's high

binding must be

calculated into the

target attainment.

Solubility & Stability
High stability in

solution.

Unstable. Rapid

degradation at room

temp and 37°C.

CRITICAL: In 24h

time-kill studies,

Meropenem

concentrations may

drop below effective

levels due to thermal

degradation, not

bacterial consumption.

Half-Life (Human) ~4 hours ~1 hour

Explains dosing

frequency (QD vs.

TID/QID).

Structural & Spectrum Visualization
The following diagram illustrates the spectral overlap and the structural "gatekeeping" that

defines the two groups.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ertapenem
(Group 1)

Enterobacterales
(E. coli, Klebsiella, Proteus)

Incl. ESBL/AmpC

High Potency
(MIC ≤ 0.5 µg/mL)

Anaerobes
(B. fragilis, Fusobacterium)

Bactericidal

Non-Fermenters
(P. aeruginosa, Acinetobacter)

NO ACTIVITY
(Intrinsic Resistance)

Gram-Positives
(MSSA, Streptococcus)

Active

Meropenem
(Group 2)

High Potency
(MIC ≤ 0.12 µg/mL)

Bactericidal

Active
(Key Differentiator)

Active

Click to download full resolution via product page

Figure 1: Spectral divergence between Group 1 and Group 2 carbapenems. Note the exclusion

of Non-Fermenters by Ertapenem.

Antimicrobial Spectrum & Breakpoints
The following data synthesizes current CLSI M100 breakpoints and typical MIC distributions.

Comparative MIC Data (µg/mL)
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Organism
Group

Pathogen
Ertapenem
MIC₅₀/₉₀

Meropenem
MIC₅₀/₉₀

Interpretation

Enterobacterales
E. coli (Wild

Type)
≤0.015 / 0.03 ≤0.03 / 0.03

Both highly

active.

K. pneumoniae

(ESBL)
0.06 / 0.5 0.03 / 0.12

Meropenem is

slightly more

potent, but both

are usually

susceptible.

Enterobacter

spp.[1][2]

(AmpC)

0.06 / 0.5 0.03 / 0.06

Stable against

AmpC

hydrolysis.

Non-Fermenters P. aeruginosa >16 (R) 0.5 / 4
Major

Differentiator.

A. baumannii >16 (R) 0.5 / >8

Meropenem

activity varies by

strain/resistance

mechanisms.

Anaerobes B. fragilis 0.12 / 0.5 0.06 / 0.25 Both excellent.

CLSI M100 Breakpoints (µg/mL)
Reference: CLSI M100 Performance Standards [1]
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Drug Organism
Susceptible
(S)

Intermediate (I) Resistant (R)

Ertapenem Enterobacterales ≤ 0.5 1 ≥ 2

Anaerobes ≤ 4 8 ≥ 16

Meropenem Enterobacterales ≤ 1 2 ≥ 4

P. aeruginosa ≤ 2 4 ≥ 8

Anaerobes ≤ 4 8 ≥ 16

Experimental Protocols
To generate reproducible data, strict adherence to cation adjustment and stability controls is

required.

Workflow Visualization
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Figure 2: Experimental workflow highlighting the critical stability intervention required for

Meropenem time-kill studies.

Protocol 1: Broth Microdilution (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC).
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Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure Ca²⁺ (20-25 mg/L) and

Mg²⁺ (10-12.5 mg/L) levels are correct to prevent false resistance (especially for

Pseudomonas with Meropenem).

Stock Preparation:

Dissolve powders in sterile water or phosphate buffer (pH 7.2).

Note: Prepare Meropenem fresh. Do not store diluted working solutions; frozen stocks

(-70°C) of high concentration are acceptable for <6 months.

Inoculum: Prepare a direct colony suspension to 0.5 McFarland standard. Dilute 1:100 in

CAMHB to achieve a final well concentration of ~5 × 10⁵ CFU/mL.

Incubation: 35°C ± 2°C for 16–20 hours in ambient air.

QC Strains:

E. coli ATCC 25922 (Ertapenem: 0.004–0.016 µg/mL; Meropenem: 0.008–0.06 µg/mL).

P. aeruginosa ATCC 27853 (Meropenem: 0.25–1 µg/mL; Ertapenem: N/A).

Protocol 2: Time-Kill Kinetics (Stability-Corrected)
Objective: Assess bactericidal activity over time.

The Meropenem Challenge: Meropenem degrades significantly in broth at 37°C (degradation

rate ~0.025/h) [2]. By 24 hours, concentration can drop by >20-40% purely due to hydrolysis,

potentially mimicking bacterial regrowth.

Procedure:

Setup: Prepare 20 mL CAMHB flasks with antibiotic concentrations at 1x, 2x, and 4x MIC.

Inoculum: 5 × 10⁵ CFU/mL starting density.

Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours. Plate on drug-free agar for colony

counting.
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Stability Correction (Crucial):

Option A (Replenishment): For Meropenem, add supplemental drug at 6-12 hours to

maintain target concentration (requires calculation based on degradation rate).

Option B (Control): Run a cell-free control flask containing only media + antibiotic. Assay

the concentration at 24h (using HPLC or bioassay) to verify exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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